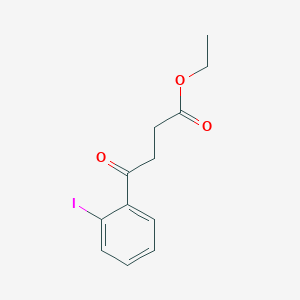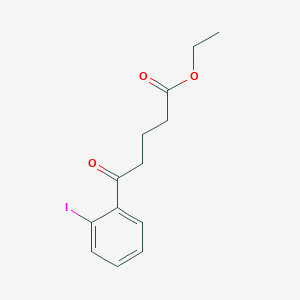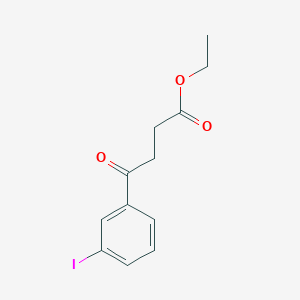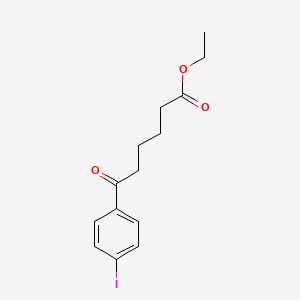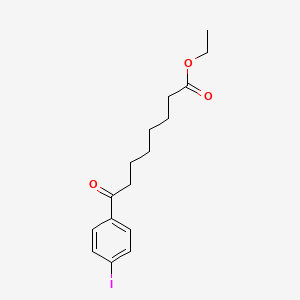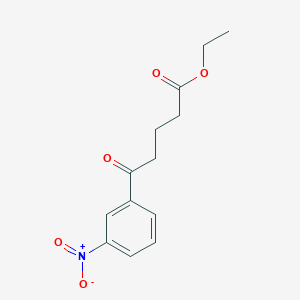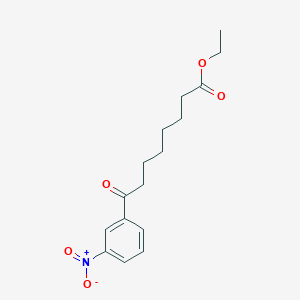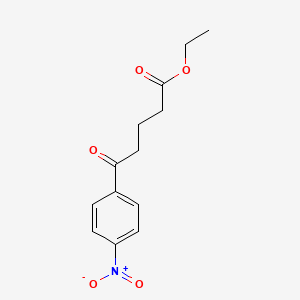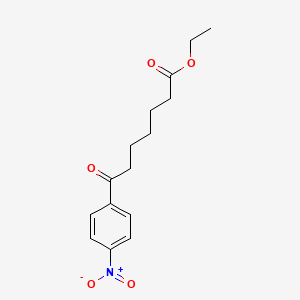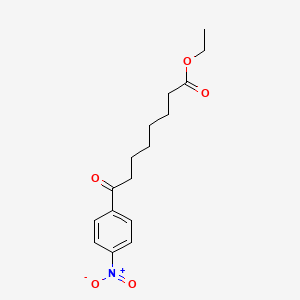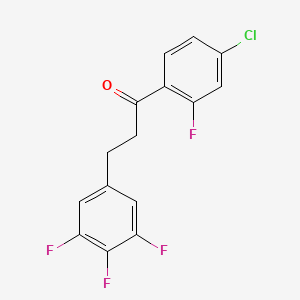
4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone" is a fluorinated aromatic ketone. While the specific compound is not directly discussed in the provided papers, related fluorinated compounds and their synthesis, molecular structure, and chemical properties are extensively studied due to their importance in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves multi-step reactions, starting from commercially available substrates. For instance, a simple three-step synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide from 3-sulpholene has been developed, demonstrating the synthetic value of fluorine-containing dienes in Diels-Alder reactions . Similarly, the synthesis of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide . These methods highlight the versatility of fluorinated compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often confirmed using techniques such as IR and X-ray diffraction. For example, the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed by these methods, and the vibrational wavenumbers were calculated using HF and DFT methods . Such studies are crucial for understanding the electronic distribution and stability of the molecule, which are influenced by the presence of fluorine atoms.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic amination. For instance, bis(2,4,5-trifluorophenyl)methanone was synthesized and subjected to sequential nucleophilic aromatic substitution reactions to yield a variety of fluorinated compounds . Additionally, the electrophilic amination of 4-fluorophenol with diazenes resulted in the complete removal of the fluorine atom, showcasing the reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can enhance photostability and improve spectroscopic properties. The calculated first hyperpolarizability of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is significant, indicating potential applications in nonlinear optics . Furthermore, fluorinated polyimides derived from fluorinated aromatic diamines exhibit good solubility, thermal stability, and mechanical properties, making them suitable for high-performance materials .
Scientific Research Applications
Synthesis and Antipathogenic Activity
The synthesis of various derivatives, including those with fluorophenyl groups similar to 4'-Chloro-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone, has been explored. For instance, the synthesis of acylthioureas incorporating trifluorophenyl and other halogenated phenyl groups demonstrates their significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Science
In polymer science, compounds with trifluoromethyl groups are used to synthesize novel polymers. For example, poly(arylene ether)s with pendent trifluoromethyl groups have been developed using monomers synthesized from halogenated and fluorinated compounds. These polymers exhibit high thermal stability, which could be relevant for materials science and engineering applications (Banerjee, Maier, & Burger, 1999).
Quantum Chemical Studies
Quantum chemical studies on molecules with structural similarities to this compound, such as 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, have been conducted. These studies focus on understanding molecular geometry and chemical reactivity, providing insights into how such compounds could behave in various chemical environments (Satheeshkumar et al., 2017).
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIIDYHHEZKMNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645028 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-48-8 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

